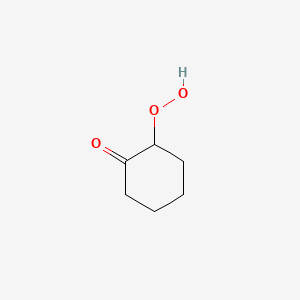
2-Hydroperoxycyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroperoxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclohexanone, where a hydroperoxy group is attached to the second carbon of the cyclohexanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroperoxycyclohexan-1-one can be synthesized through the oxidation of cyclohexanone using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the following steps:
Oxidation: Cyclohexanone is treated with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroperoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction of the hydroperoxy group can yield cyclohexanone.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like tungstic acid or molybdenum compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Cyclohexane-1,2-dione: Formed through oxidation.
Cyclohexanone: Formed through reduction.
Substituted Cyclohexanones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydroperoxycyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: Its derivatives are studied for potential biological activities.
Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroperoxycyclohexan-1-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can participate in various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound, which lacks the hydroperoxy group.
Cyclohexane-1,2-dione: An oxidation product of 2-Hydroperoxycyclohexan-1-one.
2-Hydroxycyclohexanone: A related compound with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
This compound is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
50915-79-2 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-hydroperoxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(5)9-8/h6,8H,1-4H2 |
InChI-Schlüssel |
CMPLVXYOKPNUAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



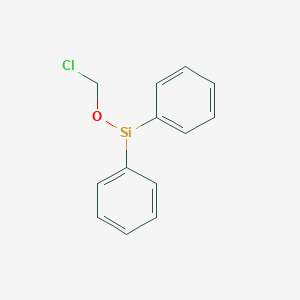
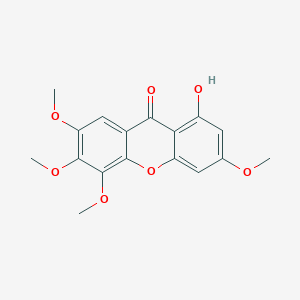
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
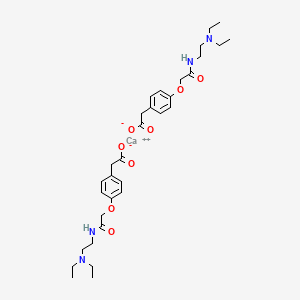


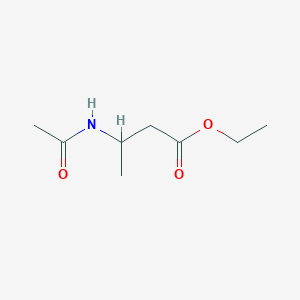
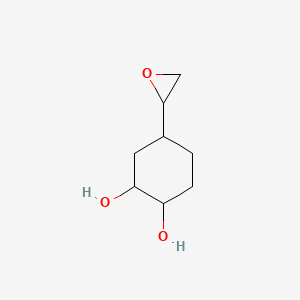
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
